molecular formula C10H18O2 B8587515 2,2,6-Trimethylcyclohexanecarboxylic acid

2,2,6-Trimethylcyclohexanecarboxylic acid

Cat. No.: B8587515
M. Wt: 170.25 g/mol
InChI Key: KNMJLCQPUBMARM-UHFFFAOYSA-N
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Description

2,2,6-Trimethylcyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2,2,6-trimethylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H18O2/c1-7-5-4-6-10(2,3)8(7)9(11)12/h7-8H,4-6H2,1-3H3,(H,11,12)

InChI Key

KNMJLCQPUBMARM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C(=O)O)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 300-ml 4-necked flask equipped with a condenser, a thermometer, a dropping funnel, and a stirrer was placed 39 g of nitric acid (aqueous 60% solution), and the temperature was raised to 55° C. Then, 93 g (0.60 mole) of 2,2,6-trimethylcyclohexanecarbaldehyde [composition: 90.2% of the trans-form, 9.8% of the cis-form] synthesized in Synthesis Example 6-A) was added dropwise thereto over a period of 2 hours. Thereafter, the reaction was carried out for 3 hours at the same temperature, and the reaction mixture obtained was washed with of 100 g of toluene and 100 g of water, followed by separating an organic layer from an aqueous layer. After further washing thrice the organic layer with 100 g of a saturated aqueous sodium chloride solution, the organic layer formed was separated from an aqueous layer. The toluene was distilled off from the organic layer by an evaporator under reduced pressure to provide 101 g of crude 2,2,6-trimethylcyclohexanecarboxylic acid (5) [composition: 90.5% of the trans-form, 9.5% of the cis-form].
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 300-ml 4-necked flask equipped with a condenser, a thermometer, a dropping funnel, and a stirrer was placed 39 g of nitric acid (60% aqueous solution) and heated to 55° C. To the solution was added dropwise 93 g (0.60 mole) of 2,2,6-trimethylcyclohexanecarbaldehyde (4) composed of 35% of the trans-form and 65% of the cis-form synthesized in Synthesis Example 1-A) described above over a period of 2 hours. Thereafter, the reaction was carried out for 3 hours at the same temperature. Then, 100 g of toluene and 100 g of water were added to the reaction mixture at room temperature to wash with water and form an organic layer and an aqueous layer separately. The organic layer was washed thrice with 100 g of a saturated aqueous sodium chloride solution, and the toluene was distilled off under reduced pressure by means of an evaporator, to provide 101 g of crude 2,2,6-trimethylcyclohexanecarboxylic acid (5) composed of 35% of the trans-form and 65% of the cis-form.
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
100 g
Type
solvent
Reaction Step Three

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